molecular formula C22H16N4O5 B447528 5,7-dimethyl-2-(3-nitrophenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione

5,7-dimethyl-2-(3-nitrophenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione

Cat. No.: B447528
M. Wt: 416.4g/mol
InChI Key: AGRTXIWHJHQUKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-5-(3-nitro-phenyl)-5,5a-dihydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidin-4-one is a complex heterocyclic compound It is part of the pyrido[2,3-d]pyrimidine family, known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-5-(3-nitro-phenyl)-5,5a-dihydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction proceeds through cyclization, involving the acetyl methyl group and the amide carbonyl moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The choice of solvents, catalysts, and purification methods are crucial to ensure the scalability and cost-effectiveness of the process .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5-(3-nitro-phenyl)-5,5a-dihydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid is commonly used for oxidation reactions.

    Substitution: Alkyl halides and strong bases are used for substitution reactions.

Major Products

Scientific Research Applications

1,3-Dimethyl-5-(3-nitro-phenyl)-5,5a-dihydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidin-4-one has several applications in scientific research:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets. For instance, derivatives of pyrido[2,3-d]pyrimidin-5-one have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K), which plays a crucial role in cell proliferation and survival pathways. The inhibition of PI3K disrupts these pathways, leading to antiproliferative effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidin-7-ones: These compounds share a similar core structure but differ in the position of functional groups.

    Indeno[1,2-d]pyrimidines: Another class of compounds with a fused indene and pyrimidine ring system.

Uniqueness

1,3-Dimethyl-5-(3-nitro-phenyl)-5,5a-dihydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidin-4-one is unique due to its specific substitution pattern and the presence of a nitro group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for further research .

Properties

Molecular Formula

C22H16N4O5

Molecular Weight

416.4g/mol

IUPAC Name

5,7-dimethyl-2-(3-nitrophenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione

InChI

InChI=1S/C22H16N4O5/c1-24-20-17(21(28)25(2)22(24)29)15(11-6-5-7-12(10-11)26(30)31)16-18(23-20)13-8-3-4-9-14(13)19(16)27/h3-10,15-16H,1-2H3

InChI Key

AGRTXIWHJHQUKK-UHFFFAOYSA-N

SMILES

CN1C2=C(C(C3C(=N2)C4=CC=CC=C4C3=O)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)N(C1=O)C

Canonical SMILES

CN1C2=C(C(C3C(=N2)C4=CC=CC=C4C3=O)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)N(C1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.